![molecular formula C7H7F2NO2S B2795776 2-(1,1-Difluoroethanesulfonyl)pyridine CAS No. 1471186-45-4](/img/structure/B2795776.png)
2-(1,1-Difluoroethanesulfonyl)pyridine
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Overview
Description
2-(1,1-Difluoroethanesulfonyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethanesulfonyl)pyridine typically involves the introduction of the difluoroethylsulfonyl group to the pyridine ring. One common method is the reaction of pyridine with 1,1-difluoroethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethanesulfonyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with pyridine scaffolds exhibit significant anticancer properties. The incorporation of sulfonyl groups, such as those found in 2-(1,1-Difluoroethanesulfonyl)pyridine, can enhance the biological activity of these compounds. Studies have shown that derivatives of pyridine can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Pyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The sulfonyl group may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
Neuropharmacological Effects
Recent studies suggest that pyridine derivatives can exhibit neuropharmacological effects, potentially serving as treatments for neurological disorders. The unique structure of this compound may interact with neurotransmitter receptors or modulate neuroinflammatory pathways, making it a candidate for further investigation in neuropharmacology .
Synthetic Organic Chemistry
Reagent in Chemical Synthesis
this compound serves as a valuable reagent in organic synthesis. Its ability to introduce difluoroalkyl sulfonyl groups into various substrates allows for the development of novel compounds with tailored properties. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .
Catalyst Development
The compound has been studied for its potential role as a catalyst in various chemical reactions. Its unique electronic properties can facilitate reactions such as cross-coupling and functionalization of aromatic compounds, leading to more efficient synthetic pathways .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A recent study investigated the effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial properties of the compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethanesulfonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2-(Trifluoromethyl)pyridine
Uniqueness
2-(1,1-Difluoroethanesulfonyl)pyridine is unique due to the presence of the difluoroethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other fluorinated pyridines. Its ability to undergo a wide range of chemical reactions and its applications in various fields further highlight its uniqueness .
Biological Activity
2-(1,1-Difluoroethanesulfonyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a difluoroethanesulfonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in the substituents on the pyridine ring significantly affect potency and selectivity. For instance, halogenated or bulky groups can reduce activity, while smaller alkyl groups may enhance it.
- Binding Affinity : Molecular docking studies indicate that specific interactions between the compound and target proteins are critical for its biological effects.
Data Table: Biological Activity Summary
Case Studies
A few notable case studies highlight the biological relevance of similar compounds:
- Anticancer Efficacy : A study evaluated a series of pyridine derivatives for their antiproliferative activity against breast cancer cell lines. Compounds with similar sulfonyl substitutions showed IC50 values in the low micromolar range, suggesting significant potential for therapeutic development .
- Antimicrobial Testing : Research on pyridine derivatives indicated that modifications at the 2-position could enhance antimicrobial efficacy. Compounds with difluoroalkyl groups demonstrated improved activity against resistant strains of bacteria .
- Enzyme Interaction Studies : A detailed investigation into enzyme kinetics revealed that certain pyridine-based compounds effectively inhibited dipeptidyl peptidase IV (DPP-IV), a target for diabetes treatment. The sulfonyl group was identified as a key contributor to binding affinity .
Properties
IUPAC Name |
2-(1,1-difluoroethylsulfonyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-7(8,9)13(11,12)6-4-2-3-5-10-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYBDKYUNZWQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(F)S(=O)(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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